
1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Description
1-Boc-3-hydroxy-3-(aminomethyl)azetidine (CAS: 1008526-71-3) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Its molecular formula is C₉H₁₈N₂O₃ (FW: 202.26), with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl (-OH) group, and an aminomethyl (-CH₂NH₂) substituent at the 3-position of the azetidine ring . The compound is typically a clear to pale yellow oil, soluble in polar solvents like DMSO and methanol, and is used as a key intermediate in pharmaceutical synthesis due to its structural versatility .
The Boc group enhances stability during synthetic workflows, while the hydroxyl and aminomethyl groups enable further functionalization, such as alkylation or coupling reactions. For example, the hydroxyl group can be fluorinated or substituted with other electrophiles, and the aminomethyl group can participate in peptide bond formation .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEHYSKQUSAZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725583 | |
Record name | tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008526-71-3 | |
Record name | 1,1-Dimethylethyl 3-(aminomethyl)-3-hydroxy-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008526-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the First Intermediate via Ring-Opening Reaction
- Starting materials: 3-substituted 1,2-epoxypropane, benzaldehyde derivatives, and ammoniacal liquor.
- Reaction: Nucleophilic ring-opening of the epoxide by ammoniacal liquor in the presence of benzaldehyde derivatives.
- Outcome: Formation of an imine-containing first intermediate.
Acidic Hydrolysis to Obtain the Second Intermediate
- Conditions: Hydrolysis of the imine intermediate under acidic conditions.
- Outcome: Conversion into chloro-2-propylamine derivatives or related amino alcohol intermediates.
Base-Promoted Cyclization to Form 3-Hydroxyazetidine Hydrochloride
Boc Protection to Yield 1-Boc-3-hydroxy-3-(aminomethyl)azetidine
- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine as catalyst.
- Conditions: Reaction at 20–30°C for 10–20 hours.
- Outcome: Introduction of the Boc protecting group on the amino functionality.
- Additional protection: Hydroxyl groups may be protected using agents such as acetic anhydride, trifluoroacetic anhydride (TFAA), or trimethylchlorosilane if necessary.
Detailed Reaction Conditions and Yields
Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|
Ring-opening reaction | 3-substituted 1,2-epoxypropane, benzaldehyde, NH3 | 0–40 | 20 | — | Reaction monitored by GC; formation of first intermediate |
Acidic hydrolysis | Acid (e.g., HCl), ethanol or isopropanol solvent | 20–25 | 10 | 40–72 | Formation of chloro-2-propylamine derivatives; isolated by crystallization |
Base-promoted cyclization | Potassium tert-butoxide or NaH in THF or alcohol | -5 to 25 | 4–5 | 45–66 | Ring closure to 3-hydroxyazetidine hydrochloride; work-up involves acidification |
Boc protection | Di-tert-butyl dicarbonate, triethylamine catalyst | 20–30 | 10–20 | 60–78 | One-pot amine protection; optional hydroxyl protection step included |
Representative Experimental Embodiments
-
- 120 kg ammoniacal liquor (25%) and 120 kg benzaldehyde are stirred at 0–5°C.
- 150 kg epoxy bromopropane is added slowly.
- Reaction proceeds at 35–40°C for 20 hours.
- Solvent removal and crystallization yield the first intermediate as a white solid.
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- First intermediate dissolved in ethanol and treated with 35% aqueous HCl at 20–25°C for 10 hours.
- After solvent removal and extraction, the chloro-2-propylamine intermediate is isolated.
- Treatment with potassium carbonate in isopropanol at reflux leads to cyclization.
- Acidification with HCl precipitates 3-hydroxyazetidine hydrochloride.
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- 3-Hydroxyazetidine hydrochloride dissolved in water with sodium bicarbonate.
- Di-tert-butyl dicarbonate in tetrahydrofuran is added slowly at 25–30°C.
- After 12 hours, the reaction mixture is worked up to isolate this compound in 78% yield.
Mechanistic Insights
- The ring-opening of epoxides by ammonia in the presence of benzaldehyde forms imine intermediates that are crucial for subsequent transformations.
- Acidic hydrolysis converts imines to amino alcohols, facilitating intramolecular nucleophilic substitution.
- The base-promoted cyclization forms the strained four-membered azetidine ring by intramolecular displacement.
- Boc protection stabilizes the amine functionality, preventing side reactions during further synthetic steps.
Advantages of the Described Methods
- Avoidance of Pd/C and hydrogenation steps reduces safety risks and catalyst costs.
- Mild reaction conditions (ambient to moderate temperatures) improve operational simplicity.
- High yields and purity (e.g., HPLC purity >98%) support industrial scalability.
- One-pot protection strategies reduce isolation and purification steps, enhancing efficiency.
Summary Table of Key Intermediates and Products
Compound | Description | Structural Role | Yield (%) | Physical State |
---|---|---|---|---|
First Intermediate | Imine from ring-opening reaction | Precursor to amino alcohol | — | White solid |
Second Intermediate | Hydrolyzed amino alcohol derivative | Precursor to cyclization | 40–72 | Crystalline solid |
3-Hydroxyazetidine hydrochloride | Cyclized azetidine salt | Cyclized product | 45–66 | White solid |
This compound | Boc-protected azetidine derivative | Final protected compound | 60–78 | White solid |
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-hydroxy-3-(aminomethyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often use nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxo-compounds or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted azetidines or other nitrogen-containing heterocycles.
Scientific Research Applications
Organic Synthesis
1-Boc-3-hydroxy-3-(aminomethyl)azetidine serves as an essential building block in organic synthesis. Its applications include:
- Synthesis of Heterocycles : It is utilized in the preparation of various heterocyclic compounds, which are crucial in drug discovery and development. For instance, it can be transformed into azetidine derivatives that exhibit biological activity against various targets .
- Intermediate for Drug Development : The compound is frequently employed as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological and metabolic disorders. Its structural features allow for modifications that enhance pharmacological properties .
Biological Applications
The biological relevance of this compound is underscored by its interaction with biological targets:
- Pharmacological Studies : Interaction studies reveal its binding affinity to specific receptors, which is crucial for elucidating its pharmacological profile. Research indicates potential applications in developing therapies for diseases such as cancer and neurodegenerative disorders .
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .
Case Study 1: Synthesis and Characterization
A study demonstrated the efficient synthesis of this compound via a multi-step process involving azetidine precursors and various reagents under controlled conditions. The resulting compound was characterized using NMR and IR spectroscopy, confirming the expected functional groups and structural integrity .
In vitro assays were conducted to assess the biological activity of derivatives synthesized from this compound. Results showed significant inhibition of cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties. The IC50 values obtained from these assays provide insights into the efficacy of these compounds compared to established anti-inflammatory agents .
Mechanism of Action
1-Boc-3-hydroxy-3-(aminomethyl)azetidine is similar to other azetidine derivatives, such as 1-Boc-3-(aminomethyl)piperidine and 1-Boc-3-(aminomethyl)aziridine. it is unique in its hydroxyl group and Boc-protected amine, which provide distinct chemical properties and reactivity. These differences make it suitable for specific applications where other azetidine derivatives may not be as effective.
Comparison with Similar Compounds
Hydroxyl vs. Methoxy Substitution
- 1-Boc-3-hydroxyazetidine (C₈H₁₅NO₃): The absence of the aminomethyl group limits its utility in coupling reactions. Metabolic studies reveal that the hydroxyl group is prone to NADPH-dependent oxidation, leading to rapid clearance in hepatic microsomes .
- 1-Boc-3-methoxyazetidine (C₉H₁₇NO₃): Methoxy substitution improves metabolic stability by blocking oxidation at the 3-position. However, this modification reduces potency in muscarinic acetylcholine receptor (mAChR) assays by ~6-fold compared to non-substituted analogs .
Aminomethyl vs. Piperidine Derivatives
- 1-Boc-3-(aminomethyl)azetidine (C₈H₁₆N₂O₂): Lacks the hydroxyl group but retains the aminomethyl moiety. This compound exhibits activity as a γ-aminobutyric acid (GABA) uptake inhibitor, with IC₅₀ values in the low micromolar range .
- 1-Boc-3-aminomethyl-3-hydroxypiperidine (C₁₁H₂₂N₂O₃): The six-membered piperidine ring alters conformational flexibility and binding affinity. For example, piperidine derivatives often show enhanced blood-brain barrier penetration compared to azetidines but may suffer from higher off-target effects .
Biological Activity
1-Boc-3-hydroxy-3-(aminomethyl)azetidine is a compound with a unique azetidine structure that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 186.25 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Azetidine Ring : Utilizing appropriate starting materials to create the azetidine framework.
- Introduction of Functional Groups : The hydroxyl and aminomethyl groups are added to yield the final product.
- Purification : High yields and purity are achieved through careful control of reaction conditions.
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that azetidine derivatives can inhibit various cancer cell lines. The following table summarizes key findings related to the anticancer activity of related compounds:
Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | HEPG2 | 1.18 ± 0.14 | |
Compound B | MCF7 | 0.67 | |
Compound C | HCT-116 | 0.80 | |
Compound D | ACHN | 0.87 |
These findings suggest that this compound may similarly interact with biological targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects is likely related to its ability to bind specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, potentially inhibiting tumor growth or promoting apoptosis in cancer cells .
Study on Anticancer Activity
In a recent study, researchers synthesized a series of azetidine derivatives, including this compound, and evaluated their anticancer activities against multiple cell lines. The results indicated promising cytotoxic effects, particularly against HEPG2 and MCF7 cell lines, highlighting the potential for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine in academic settings?
- Methodological Answer : The synthesis typically involves multi-step strategies:
- Step 1 : Start with Boc-protected azetidinone derivatives (e.g., N-Boc-3-azetidinone) as a precursor.
- Step 2 : Introduce the aminomethyl group via reductive amination or nucleophilic substitution.
- Step 3 : Hydroxyl group installation via oxidation or hydroxylation reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity (>97% by HPLC) .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like N-oxides or over-alkylation .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Structural Confirmation :
- NMR (¹H, ¹³C, DEPT-135) to verify backbone integrity and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- Purity Assessment :
- Reverse-phase HPLC (C18 column, UV detection at 254 nm) with ≥97% purity threshold .
- Moisture Analysis : Karl Fischer titration (target: ≤0.5% moisture) to ensure stability .
Q. How should researchers address stability issues during storage and handling?
- Storage : Keep under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the Boc group.
- Handling : Use desiccants (silica gel) in storage vials. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis of this compound?
- Chiral Catalysis : Employ asymmetric catalysis (e.g., Rh(I)-catalyzed conjugate additions) to control stereochemistry at the hydroxyl and aminomethyl positions .
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers post-synthesis .
Q. What are common side reactions observed during synthesis, and how can they be mitigated?
- Side Reactions :
- N-Oxidation : Occurs under oxidative conditions; mitigate by using mild oxidizing agents (e.g., TEMPO/NaOCl).
- Ring-Opening : Prevented by avoiding strong acids/bases during Boc deprotection.
- Mitigation Strategies : Monitor reactions via TLC and quench intermediates promptly. Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive byproducts .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified hydroxyl, Boc, or aminomethyl groups (e.g., replacing Boc with Fmoc).
- Biological Testing : Assess enzyme inhibition (e.g., kinase assays) or receptor binding (SPR/BLI) to correlate substituents with activity.
- Example : Fluorine substitution on the aryl ring (as in 3-(4-Fluoro-3-methylphenoxy)azetidine) enhances halogen bonding in enzyme pockets .
Q. How should contradictory bioactivity data in azetidine derivatives be analyzed?
- Root Causes : Variability in assay conditions (e.g., pH, solvent DMSO%) or impurities in test compounds.
- Resolution :
- Reproducibility Checks : Validate assays across multiple labs.
- Structural Confirmation : Re-analyze batches with conflicting results via NMR/HRMS.
- Control Experiments : Compare with structurally similar compounds (e.g., 3-(4-Iodophenyl)azetidine) to isolate substituent effects .
Q. What computational modeling approaches are suitable for studying interactions of this compound?
- Docking Studies : Use software like AutoDock Vina to predict binding modes in target proteins (e.g., sodium channels).
- MD Simulations : Apply GROMACS/AMBER to assess conformational stability in aqueous/lipid environments.
- Data Sources : Leverage PubChem 3D conformer data (InChI key: AMOXRAVWRRFAIC-UHFFFAOYSA-N) for initial modeling inputs .
Q. What safety protocols are critical for handling this compound in the lab?
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.